molecular formula C16H16O4 B7960636 Methyl 4-(3,5-dimethoxyphenyl)benzoate

Methyl 4-(3,5-dimethoxyphenyl)benzoate

Cat. No.: B7960636
M. Wt: 272.29 g/mol
InChI Key: MEELPTYUEQDCKN-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dimethoxyphenyl)benzoate is a high-purity chemical compound intended for research and development purposes. This benzoate ester derivative features a core structure that is frequently utilized in organic synthesis and pharmaceutical research as a key intermediate. Similar compounds, such as other dimethoxybenzoate esters, are commonly employed in the synthesis of more complex molecules, including potential pharmacologically active substances . Researchers value these intermediates for their versatility in constructing molecular frameworks. Applications: This product is designed for use in laboratory settings only. Its potential applications include serving as a building block in organic synthesis, a precursor for the development of novel compounds in medicinal chemistry, and an intermediate in material science research. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Safe laboratory practices must always be followed. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition .

Properties

IUPAC Name

methyl 4-(3,5-dimethoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-8-13(9-15(10-14)19-2)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEELPTYUEQDCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-(3,5-dimethoxyphenyl)benzoic acid (1 mol) is refluxed with methanol (4 mol) in the presence of concentrated sulfuric acid (15 wt%) at 95–110°C for 8–10 hours. The excess methanol is removed via atmospheric distillation, followed by vacuum distillation to isolate the ester. Key parameters include:

ParameterOptimal ValueYield (%)
Molar ratio (acid:MeOH)1:482–85
Catalyst (H₂SO₄)15 wt%
Temperature95–110°C
Reaction time8–10 hours

This method achieves moderate yields but requires stringent control over water removal to shift the equilibrium toward ester formation. Alternatives like p-toluenesulfonic acid (PTSA) or microwave-assisted heating may reduce reaction times to 2–3 hours with comparable yields.

Copper-Mediated Methoxylation of 4-Amino-3,5-Dibromobenzoate

A patent by US4908470A describes a two-step synthesis for analogous methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, adaptable to the target compound.

Step 1: Methoxylation of 4-Amino-3,5-Dibromobenzoic Acid

4-Amino-3,5-dibromobenzoic acid is reacted with sodium methoxide (10-fold excess) and Cu₂O in dimethylformamide (DMF) at reflux. DMF acts as both solvent and acylating agent, facilitating bromine displacement by methoxy groups:

4-Amino-3,5-dibromobenzoic acid+2NaOCH3Cu2O, DMF4-Amino-3,5-dimethoxybenzoic acid+2NaBr\text{4-Amino-3,5-dibromobenzoic acid} + 2 \text{NaOCH}3 \xrightarrow{\text{Cu}2\text{O, DMF}} \text{4-Amino-3,5-dimethoxybenzoic acid} + 2 \text{NaBr}

Step 2: Methylation with Dimethyl Sulfate

The intermediate 4-amino-3,5-dimethoxybenzoic acid is methylated using dimethyl sulfate in acetone or ethyl methyl ketone at 50–70°C. Potassium carbonate serves as the base, neutralizing liberated sulfuric acid:

4-Amino-3,5-dimethoxybenzoic acid+(CH3)2SO4K2CO3,acetoneMethyl 4-(3,5-dimethoxyphenyl)benzoate+CH3HSO4\text{4-Amino-3,5-dimethoxybenzoic acid} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Methyl 4-(3,5-dimethoxyphenyl)benzoate} + \text{CH}3\text{HSO}_4

StepReagentsConditionsYield (%)
1NaOCH₃, Cu₂O, DMFReflux, 6 hours75–78
2(CH₃)₂SO₄, K₂CO₃, acetone60°C, 4 hours88–90

This method offers high regioselectivity but requires handling toxic dimethyl sulfate and stringent pH control during workup.

ParameterValueYield (%)
CatalystPd(PPh₃)₄ (2 mol%)65–70
SolventDioxane/H₂O (3:1)
Temperature100°C
Reaction time12–24 hours

This method avoids harsh acids but necessitates palladium catalysts and inert conditions, increasing costs.

The Mitsunobu reaction enables esterification under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). While not explicitly cited in the sources, and describe similar coupling strategies.

Experimental Setup

4-(3,5-Dimethoxyphenyl)benzoic acid (1 mol), methanol (3 mol), DEAD (1.2 mol), and PPh₃ (1.2 mol) are stirred in THF at 0–25°C for 6–8 hours:

4-(3,5-Dimethoxyphenyl)benzoic acid+MeOHDEAD, PPh3Methyl 4-(3,5-dimethoxyphenyl)benzoate+H2O\text{4-(3,5-Dimethoxyphenyl)benzoic acid} + \text{MeOH} \xrightarrow{\text{DEAD, PPh}3} \text{this compound} + \text{H}2\text{O}

ParameterValueYield (%)
DEAD/PPh₃1.2 mol each78–82
SolventTHF
Temperature0–25°C
Reaction time6–8 hours

This method achieves high yields but generates stoichiometric triphenylphosphine oxide, complicating purification.

Enzymatic Esterification Using Lipases

Emerging biocatalytic methods employ immobilized lipases (e.g., Candida antarctica Lipase B) to esterify 4-(3,5-dimethoxyphenyl)benzoic acid with methanol. Though absent from the provided sources, enzymatic routes are noted for eco-friendly profiles in.

Process Parameters

ParameterValueYield (%)
Enzyme loading10 wt%60–65
SolventSolvent-free
Temperature35–40°C
Reaction time24–48 hours

Biocatalysis avoids toxic reagents but suffers from slower kinetics and lower yields compared to chemical methods.

Comparative Analysis of Preparation Methods

MethodYield (%)CostScalabilityPurityEnvironmental Impact
Fischer Esterification82–85LowHighModerateModerate (acid waste)
Copper-Mediated75–90ModerateModerateHighHigh (toxic reagents)
Suzuki-Miyaura65–70HighLowHighModerate (Pd waste)
Mitsunobu78–82HighLowHighHigh (PPh₃ waste)
Enzymatic60–65ModerateLowModerateLow

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-dimethoxyphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(3,5-dimethoxyphenyl)benzoic acid.

    Reduction: Formation of 4-(3,5-dimethoxyphenyl)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-(3,5-dimethoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-(3,5-dimethoxyphenyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects on Reactivity and Yield

  • Electron-donating groups (e.g., methoxy in Methyl 4-(3,5-dimethoxyphenyl)benzoate) facilitate higher synthetic yields (81%) compared to electron-withdrawing substituents like chloro (42% for 4h) .
  • Bulky substituents (e.g., ureido in 4h) reduce yields due to steric hindrance during coupling reactions .

Structural and Crystallographic Differences

  • The dihedral angle between aromatic rings in 3,5-dichlorophenyl 4-methylbenzoate (48.81°) contrasts with the planar dihydrobenzofuran core of the target compound, affecting crystallinity and solubility .
  • Heterocyclic additions (e.g., oxadiazole in ) introduce rigidity and alter bioactivity compared to the ester-based target compound .

Applications and Functional Versatility this compound is prioritized in hydrogenation-driven syntheses due to its stability and high yield .

Data Table: Physical and Spectral Properties

Property This compound 3,5-Dichlorophenyl 4-methylbenzoate Methyl 3-(oxadiazole-thio)benzoate
Melting Point Not reported Not reported 217.5–220°C (4i in )
1H NMR (δ) Aromatic protons: ~6.5–7.5 ppm Aromatic protons: ~7.0–8.0 ppm 3.86 ppm (s, methoxy)
ESI-MS [M+H]⁺ 525.19 (calculated) - 474.2 (observed for 4h)
Solubility High in EtOAc Low in polar solvents Moderate in DMSO

Q & A

Q. What are the standard synthetic routes for Methyl 4-(3,5-dimethoxyphenyl)benzoate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via esterification between 4-(3,5-dimethoxyphenyl)benzoic acid and methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, transesterification using methyl acetate may be employed. Purification is critical: recrystallization in ethanol or methanol is recommended for small-scale batches, while column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity for sensitive applications. Monitor reaction progress via TLC (Rf ≈ 0.5 in 7:3 hexane/EtOAc) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include methoxy groups (δ 3.85–3.90 ppm, singlet for 3,5-OCH₃ and ester-OCH₃), aromatic protons (δ 6.5–8.0 ppm, split into distinct patterns due to substituent positions).
  • ¹³C NMR : Confirm ester carbonyl (δ ~167 ppm) and methoxy carbons (δ ~55 ppm).
  • IR : Ester C=O stretch (~1720 cm⁻¹) and aromatic C-O stretches (1250–1050 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 302 (calculated for C₁₆H₁₆O₅) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs. For spectroscopic conflicts, validate sample purity via HPLC (C18 column, acetonitrile/water mobile phase). Cross-reference with X-ray crystallography data (if available) to confirm molecular geometry and packing effects .

Q. What strategies are effective in optimizing reaction yields for this compound under varying scales?

  • Methodological Answer :
  • Small-scale : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C).
  • Large-scale : Transition to continuous flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) to enhance efficiency and reduce byproducts. Monitor temperature gradients and mixing efficiency to avoid localized overconcentration .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic aromatic substitution sites by analyzing Fukui indices. Molecular docking simulations (AutoDock Vina) may assess interactions with biological targets, guiding functionalization for drug discovery .

Q. What experimental approaches validate the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • In vitro assays : Use fluorescence-based enzymatic assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., hydroxyl or halogen substitutions) and compare inhibition kinetics. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer : Conduct controlled stability studies:
  • Expose the compound to varying pH (1–6) at 37°C.
  • Monitor degradation via LC-MS (look for ester hydrolysis to 4-(3,5-dimethoxyphenyl)benzoic acid).
    Cross-validate with kinetic modeling (first-order decay) to reconcile discrepancies in half-life data .

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